1-((1R,5S)-3-(methylsulfonyl)-8-azabicyclo[3.2.1]octan-8-yl)-3,3-diphenylpropan-1-one
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Description
1-((1R,5S)-3-(methylsulfonyl)-8-azabicyclo[3.2.1]octan-8-yl)-3,3-diphenylpropan-1-one is a useful research compound. Its molecular formula is C23H27NO3S and its molecular weight is 397.53. The purity is usually 95%.
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Mechanism of Action
Target of Action
The primary targets of this compound are Janus kinases (JAKs) . JAKs are important regulators of intracellular responses triggered by many key proinflammatory cytokines and are clinically validated therapeutic targets for treating various autoimmune diseases .
Mode of Action
This compound is a highly potent and selective inhibitor of JAK1 and TYK2 . It was designed to achieve exquisite selectivity for both JAK1 and TYK2 while sparing JAK2, JAK3, and other human kinases . Its potency against JAK1 and TYK2 is measured in in vitro kinase assays with ATP concentrations at individual Km .
Biochemical Pathways
The compound exhibits potent cellular activity for JAK1-mediated IL-6 signaling . It has greater than 100-fold selectivity against JAK2-mediated cytokine signaling in human whole blood-based assays . This selective inhibition of JAK1 and/or TYK2 may minimize or avoid some of the toxicities associated with non-selective JAK inhibitors and potentially offer a better therapeutic window for treating autoimmune diseases .
Pharmacokinetics
The compound is orally bioavailable . It demonstrates dose-dependent efficacy in commonly studied rat adjuvant-induced arthritis (rAIA) model and mouse collagen-induced arthritis (mCIA) model . Additional preclinical DMPK and toxicology studies were conducted to support its clinical development .
Result of Action
Significant inhibition of inflammation, bone resorption, splenomegaly, and body weight change was observed in adjuvant-induced disease in rats . The compound also showed significant inhibition of I, II, and III type adaptive immunity .
Action Environment
The compound’s action, efficacy, and stability can be influenced by environmental factors. For example, due to the unique structure of the skin, the efficacy of locally applied JAK inhibitors for treating atopic dermatitis (AD) can be limited . This compound, when prepared as a topical formulation, provides a promising low-frequency and low-dose treatment method for ad .
Biochemical Analysis
Biochemical Properties
The compound interacts with Janus kinases (JAKs), which are important regulators of intracellular responses triggered by many key proinflammatory cytokines . It has been designed to achieve exquisite selectivity for both JAK1 and TYK2 while sparing JAK2, JAK3 and other human kinases .
Cellular Effects
1-{3-methanesulfonyl-8-azabicyclo[3.2.1]octan-8-yl}-3,3-diphenylpropan-1-one exhibits potent cellular activity for JAK1-mediated IL-6 signaling . It has greater than 100-fold selectivity against JAK2-mediated cytokine signaling in human whole blood-based assays .
Molecular Mechanism
The compound exerts its effects at the molecular level by inhibiting JAK1 and TYK2 . It has been found to have an IC50 of 4 nM against JAK1 and 5 nM against TYK2 as measured in in vitro kinase assays .
Temporal Effects in Laboratory Settings
In laboratory settings, the compound has demonstrated dose-dependent efficacy in commonly studied rat adjuvant-induced arthritis (rAIA) model and mouse collagen-induced arthritis (mCIA) model .
Dosage Effects in Animal Models
In animal models, oral administration of the compound has shown significant inhibition of inflammation, bone resorption, splenomegaly and body weight change .
Properties
IUPAC Name |
1-(3-methylsulfonyl-8-azabicyclo[3.2.1]octan-8-yl)-3,3-diphenylpropan-1-one |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H27NO3S/c1-28(26,27)21-14-19-12-13-20(15-21)24(19)23(25)16-22(17-8-4-2-5-9-17)18-10-6-3-7-11-18/h2-11,19-22H,12-16H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
STTLSERVJYVBMX-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CS(=O)(=O)C1CC2CCC(C1)N2C(=O)CC(C3=CC=CC=C3)C4=CC=CC=C4 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H27NO3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
397.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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